

# Trilaciclib impact on patient-reported quality of life

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## Compound Focus: Trilaciclib

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## Clinical Outcomes with Trilaciclib

The table below summarizes key clinical findings from recent studies on **trilaciclib's** effectiveness in preventing chemotherapy-induced myelosuppression.

Study Type & Population	Key Myeloprotection Findings (Trilaciclib vs Control)	Impact on Chemotherapy Delivery	Survival Outcomes
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| **Real-World Study (RWS):** ES-SCLC with chemo-immunotherapy (n=180) [1] [2] [3] | • **Grade 3-4 Neutropenia:** 17.7% vs 65.6% (P<0.001) [1] • **Grade ≥3 Anemia:** 15.6% vs 30.0% (P=0.021) [1] • **Grade ≥3 Thrombocytopenia:** 11.1% vs 25.6% (P=0.012) [1] • **Febrile Neutropenia:** Significantly lower (P<0.01) [1] | • **Fewer delays/adjustments:** Significantly lower rates (P<0.01) [1] • **More cycles completed:** 5.3 vs 4.1 on average (P=0.037) [1] | • **PFS:** Median 6.7 vs 5.3 months (HR=0.677; P=0.0075) [1] • **OS:** Median 15.1 vs 12.8 months (P=0.0886, NS) [1] || **Systematic Review/Meta-Analysis:** RCTs in SCLC and TNBC (4 trials, n=345) [4] | • **Severe Neutropenia (SN):** 19.3% vs 42.2% (OR=0.31) [4] • **Febrile Neutropenia (FN):** 3.22% vs 6.72% (OR=0.47) [4] • **Therapeutic G-CSF use:** 37.0% vs 53.5% (OR=0.52) [4] | • **RBC Transfusions:** 19.8% vs 29.9% (OR=0.56) [4] | • **ORR & OS:** Identical to control; no negative impact on antitumor efficacy [4] || **Real-World Study (RWS):** Esophageal Cancer (n=81) [5] | • **Grade III/IV Neutropenia (Primary vs Secondary prevention):** 8.2% vs 28.1% (P=0.017) [5] • **Overall**

**Myelosuppression (Primary vs Secondary prevention):** 79.6% vs 96.9% [5] | Information not specified in this study. | • **Efficacy (ORR):** No significant difference between groups ( $P > 0.05$ ) [5] |

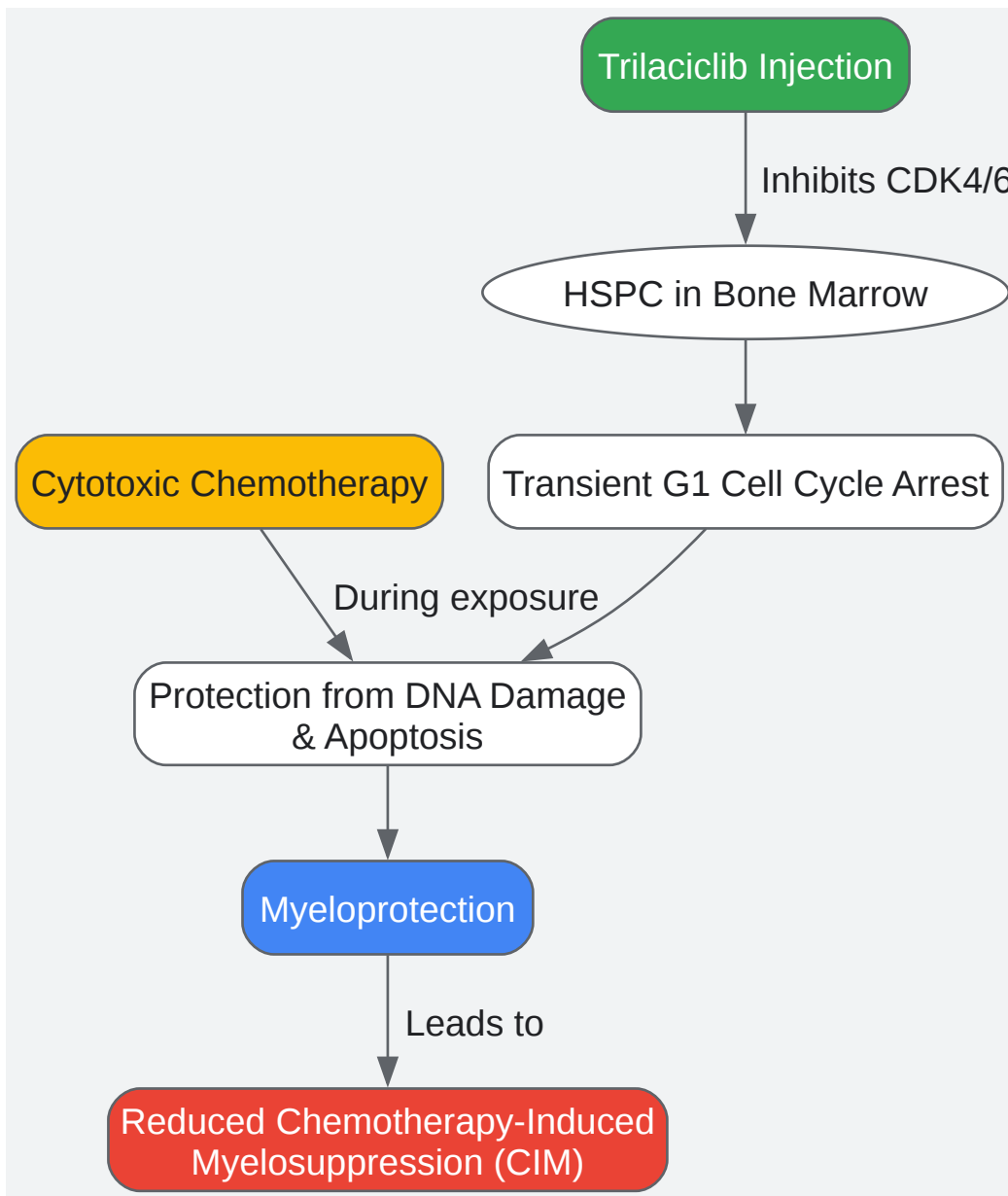
## Detailed Experimental Methodologies

For research professionals, here are the experimental designs and assessment methods used in the cited studies.

- **Study Designs:** The evidence comes from a **single-center, retrospective real-world study** [1] [2] [3], a **systematic review and meta-analysis of randomized controlled trials (RCTs)** [4], and another **retrospective real-world study** [5]. The RCTs included in the meta-analysis were mostly double-blind and placebo-controlled [4].
- **Patient Populations:** Key studies focused on adults with **extensive-stage small cell lung cancer (ES-SCLC)** receiving first-line platinum-based chemotherapy combined with immunotherapy [1] [3] or other regimens like topotecan [4]. One study involved patients with **metastatic triple-negative breast cancer (mTNBC)** [4] [6] [7], and another explored its use in **esophageal squamous cell carcinoma** [5].
- **Intervention and Dosing:** In all studies, **trilaciclib was administered intravenously at a dose of 240 mg/m<sup>2</sup>**, infused over 30 minutes before chemotherapy on the same day [4] [5].
- **Primary Endpoints:** These focused on myelosuppression, including the **incidence of grade 3/4 hematologic adverse events** (neutropenia, anemia, thrombocytopenia) graded by CTCAE criteria [1] [5], and the **occurrence and duration of severe neutropenia** [4] [6].
- **Secondary Endpoints:**
  - **Supportive Care Measures:** Use of **granulocyte colony-stimulating factors (G-CSF)**, erythropoiesis-stimulating agents (ESAs), and red blood cell (RBC) or platelet transfusions [1] [4].
  - **Clinical Efficacy: Objective response rate (ORR), progression-free survival (PFS), and overall survival (OS)** were assessed to rule out any negative impact on antitumor efficacy [1] [4] [5].
  - **Healthcare Utilization:** Rates of **chemotherapy dose reductions, delays, and interruptions**, as well as **hospitalizations** due to myelosuppression [1].

## Mechanism of Action: Myeloprotective Pathway

**Trilaciclib's** myeloprotection effect is achieved through the transient and reversible inhibition of CDK4/6 in hematopoietic stem and progenitor cells (HSPCs). The following diagram illustrates this mechanism.



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## Key Insights for Researchers

The collective data underscores several critical points for drug development and clinical practice.

- **Foundation for QoL:** While direct patient-reported quality of life (QoL) metrics were not prominently featured in the search results, the significant reductions in **myelosuppressive events, hospitalizations, and supportive care interventions** provide a strong, objective foundation for

potential QoL benefits [1] [4]. Improved tolerability of chemotherapy often correlates with better patient-reported outcomes.

- **Timing of Intervention:** The esophageal cancer study suggests that **primary prevention** (starting **trilaciclib** with the first chemotherapy cycle) provides superior protection against severe neutropenia compared to **secondary prevention** (initiating after myelosuppression occurs) [5]. This supports the strategy of upfront administration to maximize clinical benefit.
- **No Efficacy Compromise:** A consistent finding across all studies is that the robust myeloprotection offered by **trilaciclib does not come at the cost of reduced antitumor efficacy**. Overall survival and response rates were either comparable or showed a non-detrimental trend [1] [4] [5].

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